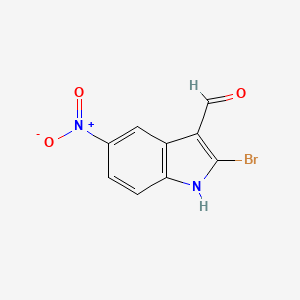
2-Bromo-5-nitro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-nitro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrN2O3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a nitro group at the fifth position, and an aldehyde group at the third position of the indole ring. It is commonly used in various chemical reactions and has significant applications in scientific research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-bromo-5-nitro-1h-indole-3-carbaldehyde, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the development of bovine viral diarrhea virus in cells .
Result of Action
Indole derivatives, in general, have been reported to exhibit various biologically vital properties, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from indole derivatives. One common method includes the bromination of 5-nitroindole followed by formylation to introduce the aldehyde group at the third position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and Vilsmeier-Haack reaction for formylation .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. These methods ensure high yield and purity of the final product, which is crucial for its applications in research and industry .
Chemical Reactions Analysis
2-Bromo-5-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-bromo-5-amino-1H-indole-3-carbaldehyde, while oxidation of the aldehyde group results in 2-bromo-5-nitro-1H-indole-3-carboxylic acid .
Scientific Research Applications
2-Bromo-5-nitro-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity allows for the construction of complex molecular structures.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives. It can act as a probe or a precursor in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use in the development of anti-cancer and anti-inflammatory agents. .
Industry: In the industrial sector, it is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromo-5-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
5-Bromoindole-3-carboxaldehyde: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
2-Nitro-1H-indole-3-carbaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Nitroindole-3-carboxaldehyde: Lacks the bromine atom at the second position, which influences its substitution reactions
Properties
IUPAC Name |
2-bromo-5-nitro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-9-7(4-13)6-3-5(12(14)15)1-2-8(6)11-9/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYKVNGTHUQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700076 |
Source


|
| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-79-3 |
Source


|
| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)
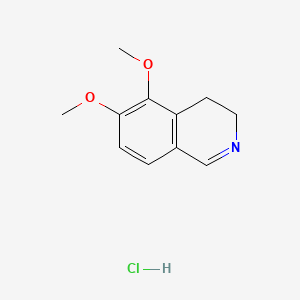

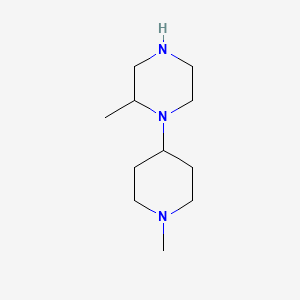
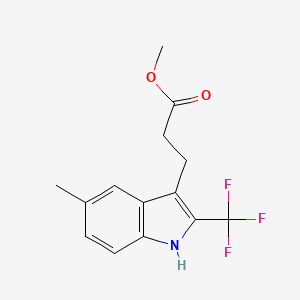
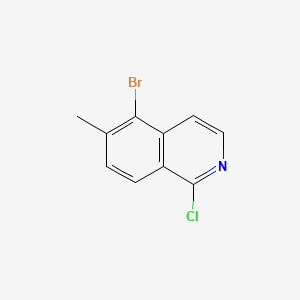


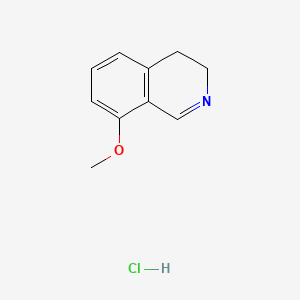
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)


